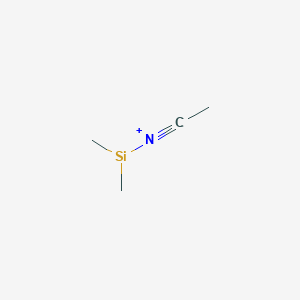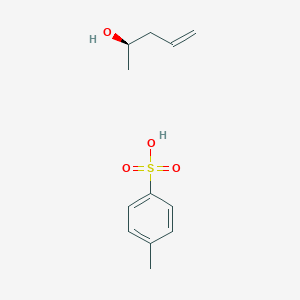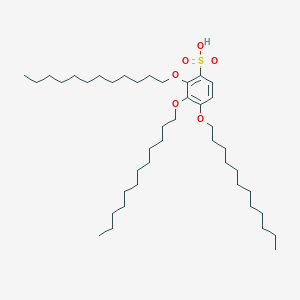![molecular formula C12H14O4 B12600034 Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate CAS No. 915962-72-0](/img/structure/B12600034.png)
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C12H14O4 This compound is known for its unique structure, which includes a phenyl ring substituted with hydroxyl and hydroxymethyl groups, and an ethyl ester group attached to a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate typically involves the esterification of 4-hydroxy-3-(hydroxymethyl)cinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also improve the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond in the propenoate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group on the phenyl ring can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 4-hydroxy-3-(carboxymethyl)cinnamic acid.
Reduction: Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoate.
Substitution: 4-hydroxy-3-(halomethyl)phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of polymers and other materials with specific functional properties.
Wirkmechanismus
The biological activity of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[4-hydroxy-3-methoxyphenyl]prop-2-enoate: This compound has a methoxy group instead of a hydroxymethyl group, which may affect its reactivity and biological activity.
Ethyl 3-[4-hydroxyphenyl]prop-2-enoate: Lacks the hydroxymethyl group, which may reduce its potential for hydrogen bonding and interaction with biological targets.
Ethyl 3-[4-methoxy-3-(hydroxymethyl)phenyl]prop-2-enoate: The presence of both methoxy and hydroxymethyl groups may enhance its solubility and reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
915962-72-0 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-7,13-14H,2,8H2,1H3 |
InChI-Schlüssel |
BDKQDEYGCMVBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
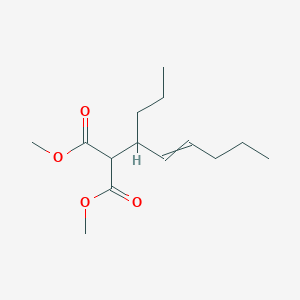
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
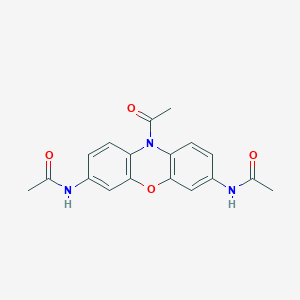
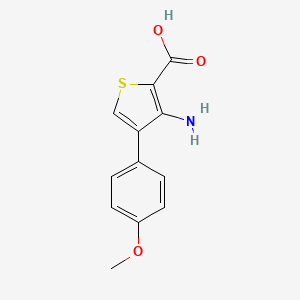
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)

